5'-DMT-2'-TBDMS-N4-Bz-rC phosphoramidite
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Overview
Description
Bz-rC Phosphoramidite is a specialized compound used in the synthesis of oligonucleotides, which are short sequences of nucleic acids. This compound is particularly significant in the field of nucleic acid chemistry due to its role in facilitating the formation of phosphodiester bonds between nucleotides. Bz-rC Phosphoramidite is a derivative of cytidine, where the base cytosine is protected by a benzoyl group (Bz) to prevent unwanted side reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bz-rC Phosphoramidite typically involves the protection of the cytidine base with a benzoyl group, followed by the introduction of a phosphoramidite group. The process begins with the protection of the 5’-hydroxyl group of cytidine using a dimethoxytrityl (DMT) group. The benzoyl group is then introduced to protect the exocyclic amino group of cytosine. Finally, the phosphoramidite group is added using a phosphitylating reagent such as 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite .
Industrial Production Methods
In industrial settings, the synthesis of Bz-rC Phosphoramidite is carried out using automated synthesizers that follow a solid-phase synthesis approach. This method allows for the efficient and high-yield production of oligonucleotides by sequentially adding nucleotides to a growing chain. The use of automated synthesizers ensures consistency and scalability in the production process .
Chemical Reactions Analysis
Types of Reactions
Bz-rC Phosphoramidite primarily undergoes substitution reactions during the synthesis of oligonucleotides. The key reaction is the coupling of the phosphoramidite group with the 5’-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by weak acids such as tetrazole derivatives .
Common Reagents and Conditions
The common reagents used in the synthesis of oligonucleotides with Bz-rC Phosphoramidite include:
Phosphitylating reagents: 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
Activators: 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT)
Protecting groups: Dimethoxytrityl (DMT) for the 5’-hydroxyl group, benzoyl (Bz) for the exocyclic amino group of cytosine
Major Products Formed
The major product formed from the reaction of Bz-rC Phosphoramidite is the oligonucleotide with a phosphodiester linkage between the nucleotides. This linkage is crucial for the stability and functionality of the synthesized oligonucleotide .
Scientific Research Applications
Bz-rC Phosphoramidite has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Mechanism of Action
The mechanism of action of Bz-rC Phosphoramidite involves the formation of phosphodiester bonds between nucleotides during the synthesis of oligonucleotides. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain in the presence of an activator, forming a phosphite triester intermediate. This intermediate is then oxidized to form the stable phosphodiester bond .
Comparison with Similar Compounds
Bz-rC Phosphoramidite is unique in its use of a benzoyl group to protect the cytosine base, which distinguishes it from other phosphoramidites that use different protecting groups. Similar compounds include:
Bz-rA Phosphoramidite: Uses a benzoyl group to protect the adenine base.
iBu-rG Phosphoramidite: Uses an isobutyryl group to protect the guanine base.
Ac-rC Phosphoramidite: Uses an acetyl group to protect the cytosine base.
These compounds share similar synthetic routes and reaction conditions but differ in the protecting groups used, which can influence their reactivity and stability during oligonucleotide synthesis.
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNXEDLLHIFAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H66N5O9PSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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